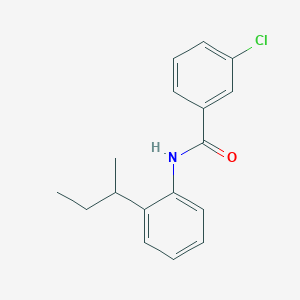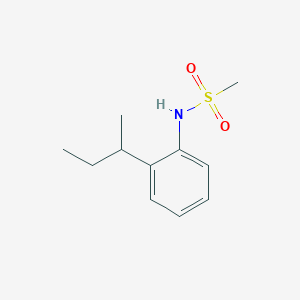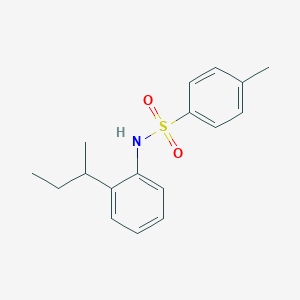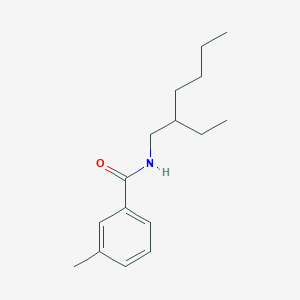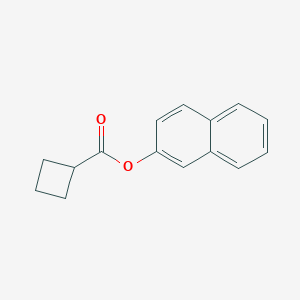
2-naphthyl cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthyl cyclobutanecarboxylate is an organic compound with the molecular formula C15H14O2. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with 2-naphthol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-naphthyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
These processes would likely use continuous flow reactors to ensure efficient mixing and reaction rates, along with purification steps such as distillation or recrystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
2-naphthyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutanecarboxylic acid and 2-naphthol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Cyclobutanecarboxylic acid and 2-naphthol.
Oxidation: Oxidized derivatives of the naphthyl group.
Reduction: Cyclobutanemethanol and 2-naphthol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of cyclobutanecarboxylic acid, 2-naphthyl ester involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid, phenyl ester: Similar ester structure but with a phenyl group instead of a naphthyl group.
Cyclobutanecarboxylic acid, methyl ester: A simpler ester with a methyl group instead of a naphthyl group.
Uniqueness
2-naphthyl cyclobutanecarboxylate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific aromatic characteristics .
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
naphthalen-2-yl cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O2/c16-15(12-6-3-7-12)17-14-9-8-11-4-1-2-5-13(11)10-14/h1-2,4-5,8-10,12H,3,6-7H2 |
Clave InChI |
YGMZONJFWFDRPP-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
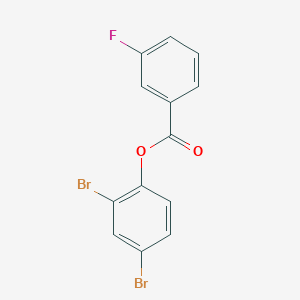
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)


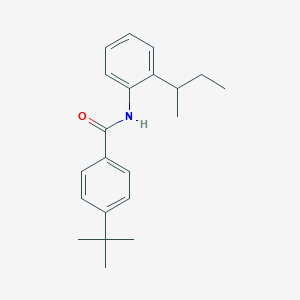
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
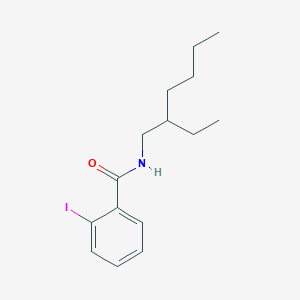
![N-[2-(butan-2-yl)phenyl]-2-iodobenzamide](/img/structure/B291019.png)
